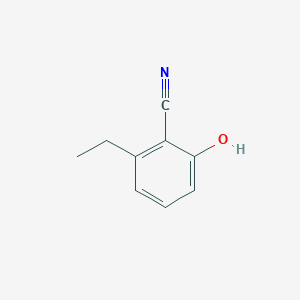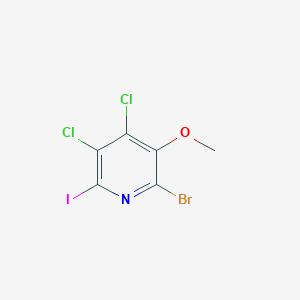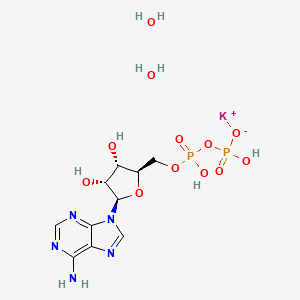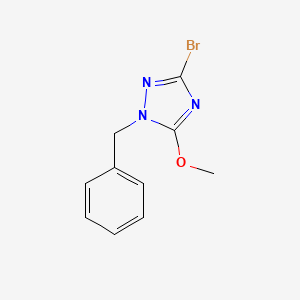![molecular formula C15H19NO B1375755 2-Benzyl-2-azaspiro[4.4]nonan-6-one CAS No. 160746-93-0](/img/structure/B1375755.png)
2-Benzyl-2-azaspiro[4.4]nonan-6-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Benzyl-2-azaspiro[4.4]nonan-6-one involves the phosphine-catalyzed [3+2]-cycloaddition of the 2-methylene {gamma}-lactams . The ylides derived from the ethyl ester, the amide, or the chiral camphor sultam derivative of 2-butynoic acid give directly, or indirectly after reductive cyclization, spiro-heterocyclic products .Molecular Structure Analysis
The molecular structure of 2-Benzyl-2-azaspiro[4.4]nonan-6-one is characterized by a spirocyclic lactam, where one of the rings contains an azabicyclooctane moiety. This unique structure contributes to its interesting chemical properties and potential biological activities.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-2-azaspiro[4.4]nonan-6-one include its molecular formula (C15H19NO) and its classification as a spiro compound . Further details about its melting point, boiling point, density, and other properties may be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
-
Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes
- Application : This research focuses on the reactions of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with MsCl/NR3 or PPh3-CBr4 .
- Method : The hydroxyl group is activated towards nucleophilic substitution via reaction with methanesulfonyl chloride or PPh3-CBr4 system .
- Results : Depending on the substituent X, the reaction afforded hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole (2) (for X = O), a mixture of 2 and octahydrocyclopenta[c]azepines (4 – 6) (for X = OBn, OBz), or perhydro-cyclopenta[2,3]azeto[1,2-a]pyrrol (3) (for X = H) derivatives .
-
Functional Metal–Organic Liquids
- Application : This research presents state-of-the-art research on the liquid states of coordination polymers (CPs) and metal–organic frameworks (MOFs) while discussing the fundamental concepts involved in controlling them .
- Method : The study considers the different types of crystal-to-liquid transitions found in CPs and MOFs while extending the interpretation toward other functional metal–organic liquids .
- Results : The potential applications of these materials are highlighted, and an outlook for future opportunities is presented .
-
Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes
- Application : This research focuses on the reactions of these compounds with methanesulfonyl chloride or PPh3-CBr4 .
- Method : The hydroxyl group is activated towards nucleophilic substitution via reaction with methanesulfonyl chloride or PPh3-CBr4 system .
- Results : Depending on the substituent, the reaction afforded various derivatives .
-
Synthesis of 2-Azaspiro[3.4]octane
- Application : This research presents a strategy for the synthesis of 2-azaspiro[3.4]octane .
- Method : Three successful routes for the synthesis were developed .
- Results : One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
-
Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes
- Application : This research focuses on the reactions of these compounds with methanesulfonyl chloride or PPh3-CBr4 .
- Method : The hydroxyl group is activated towards nucleophilic substitution via reaction with methanesulfonyl chloride or PPh3-CBr4 system .
- Results : Depending on the substituent, the reaction afforded various derivatives .
-
Synthesis of 2-Azaspiro[3.4]octane
- Application : This research presents a strategy for the synthesis of 2-azaspiro[3.4]octane .
- Method : Three successful routes for the synthesis were developed .
- Results : One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-benzyl-2-azaspiro[4.4]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-7-4-8-15(14)9-10-16(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTIVWOCSUOHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2-azaspiro[4.4]nonan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375677.png)
![6-Benzyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1375681.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)
![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)

![7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1375689.png)
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)


